Serum-Resistant Bactericidal Activity: WLBU2 Achieves Complete Killing Where LL-37 Is Inactive
In a direct head-to-head comparison, WLBU2 achieved complete killing of P. aeruginosa (10⁶ CFU/ml) in 100% human serum within 20 minutes, with a minimum bactericidal concentration (MBC) of <9 μM. Under identical conditions, LL-37 was completely inactive [1]. Additionally, WLBU2 at 15–20 μM eradicated P. aeruginosa from ex vivo whole blood samples, whereas LL-37 was not tested under these conditions due to its established serum sensitivity [1]. This functional dichotomy is driven by WLBU2's engineered resistance to salt and divalent cation inhibition that abolishes LL-37 activity [2].
| Evidence Dimension | Bactericidal activity in 100% human serum |
|---|---|
| Target Compound Data | MBC <9 μM; complete killing in 20 min; eradicates bacteria from whole blood at 15–20 μM |
| Comparator Or Baseline | LL-37: inactive in human serum at any tested concentration |
| Quantified Difference | Qualitative (active vs. inactive) and quantitative (rapid killing kinetics: 20 min to complete eradication) |
| Conditions | P. aeruginosa (10⁶ CFU/ml) in 100% pooled human serum; ex vivo whole blood; kinetic killing assay |
Why This Matters
For any systemic application model (bacteremia, sepsis, or ex vivo blood infection assays), LL-37 is functionally useless; WLBU2 is the only peptide option in this class that delivers quantifiable bacterial clearance in whole blood and serum.
- [1] Deslouches B, Islam K, Craigo JK, Paranjape SM, Montelaro RC, Mietzner TA. Activity of the De Novo Engineered Antimicrobial Peptide WLBU2 against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications. Antimicrob Agents Chemother. 2005;49(8):3208-3216. doi:10.1128/AAC.49.8.3208-3216.2005 View Source
- [2] Deslouches B, Islam K, Craigo JK, Paranjape SM, Montelaro RC, Mietzner TA. Activity of the De Novo Engineered Antimicrobial Peptide WLBU2 against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications. Antimicrob Agents Chemother. 2005;49(8):3208-3216. (Data on salt/divalent cation resistance) View Source
